molecular formula C20H18N2O2S B2504143 N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4-dimethylbenzamide CAS No. 1006011-30-8

N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4-dimethylbenzamide

Cat. No.: B2504143
CAS No.: 1006011-30-8
M. Wt: 350.44
InChI Key: TXWXHPBIDRTABL-MRCUWXFGSA-N
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Description

N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4-dimethylbenzamide is a complex organic compound with a molecular formula of C19H16N2O3S. It features a benzothiazole ring fused to a benzene ring, with methoxy and prop-2-ynyl substituents. This compound is known for its diverse applications in scientific research, particularly in medicinal chemistry.

Preparation Methods

The synthesis of N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4-dimethylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions.

    Introduction of Prop-2-ynyl Group: The prop-2-ynyl group can be introduced via a Sonogashira coupling reaction, where the benzothiazole derivative is reacted with a terminal alkyne in the presence of a palladium catalyst.

    Methoxylation: Methoxy groups are introduced through methylation reactions using methyl iodide and a base such as potassium carbonate.

    Amidation: The final step involves the formation of the amide bond by reacting the benzothiazole derivative with 3,4-dimethylbenzoyl chloride in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction control.

Chemical Reactions Analysis

N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the methoxy groups. Common reagents include halogens and nitrating agents.

    Coupling Reactions: The prop-2-ynyl group allows for further functionalization through coupling reactions like the Sonogashira or Suzuki coupling, forming more complex molecules.

Scientific Research Applications

N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4-dimethylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used in the development of novel pharmaceuticals due to its potential biological activities, including antibacterial, antifungal, and anticancer properties.

    Biological Studies: The compound is employed in studying enzyme inhibition and receptor binding, providing insights into biochemical pathways and molecular interactions.

    Material Science: Its unique structure makes it a candidate for the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Chemical Biology: Researchers use this compound to probe cellular processes and develop chemical probes for imaging and diagnostic purposes.

Mechanism of Action

The mechanism of action of N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole ring can bind to active sites of enzymes, inhibiting their activity. The methoxy and prop-2-ynyl groups enhance the compound’s binding affinity and selectivity. Additionally, the compound may interfere with cellular signaling pathways, leading to altered cellular functions and therapeutic effects.

Comparison with Similar Compounds

N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4-dimethylbenzamide can be compared with other benzothiazole derivatives, such as:

    2-Aminobenzothiazole: A simpler benzothiazole derivative with broad biological activities but lacks the methoxy and prop-2-ynyl groups.

    6-Methoxybenzothiazole: Similar in structure but without the prop-2-ynyl and dimethylbenzamide moieties, resulting in different reactivity and applications.

    Benzothiazole-2-thiol: Contains a thiol group instead of the amide, leading to distinct chemical properties and uses.

The unique combination of functional groups in this compound imparts specific reactivity and biological activity, making it a valuable compound in various research fields.

Properties

IUPAC Name

N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-5-10-22-17-9-8-16(24-4)12-18(17)25-20(22)21-19(23)15-7-6-13(2)14(3)11-15/h1,6-9,11-12H,10H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWXHPBIDRTABL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CC#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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